molecular formula C11H14N4O B12330273 4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one

4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one

Cat. No.: B12330273
M. Wt: 218.26 g/mol
InChI Key: NMMLNRLILSKBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, incorporating two privileged pharmacophores: a benzimidazolone core and a piperazine moiety. The benzimidazole scaffold is a bicyclic aromatic structure fundamental to many bioactive molecules. It is known to interact with various biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion interactions . This scaffold is a key structural feature in several therapeutic agents, particularly in oncology, with applications in DNA interaction and enzyme inhibition . The piperazine ring is a six-membered heterocycle containing two nitrogen atoms. Its incorporation into drug candidates is a well-established strategy to fine-tune critical properties. Piperazine can enhance water solubility, improve pharmacokinetic profiles, and facilitate binding to biological targets through its ability to act as a hydrogen bond acceptor and donor . The hybridization of these two distinct heterocyclic systems in a single molecule is a recognized approach in modern drug design, aimed at creating novel compounds with improved efficacy and selectivity against a range of diseases . As a research compound, this compound presents a versatile building block for the synthesis of more complex molecules or as a candidate for direct biological screening. Researchers can leverage this compound in projects focused on hit identification and lead optimization, especially within anticancer and anti-infective research programs. The presence of the piperazine group offers a handle for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H14N4O/c16-11-13-8-2-1-3-9(10(8)14-11)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,16)

InChI Key

NMMLNRLILSKBGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3C2=NC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Neuropharmacology

4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one has been identified as a selective ligand for sigma receptors, particularly sigma-2 receptors. These receptors play a crucial role in neuroprotection and the modulation of neurotransmitter systems, making them important targets for treating psychiatric disorders and neurodegenerative diseases. Studies have shown that modifications to the piperazine or benzimidazole moieties can significantly influence binding affinity and selectivity towards these receptors.

Anticancer Activity

Research indicates that compounds related to this compound exhibit promising anticancer properties. For instance, derivatives have demonstrated the ability to induce apoptosis in cancer cell lines and suppress tumor growth in animal models. The compound's structure allows it to interact with various biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been noted against several bacterial strains, including resistant strains. Its mechanism of action appears to involve disruption of bacterial cell function, which is critical in the fight against multidrug-resistant pathogens .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Various studies have highlighted how alterations in the chemical structure can enhance biological activity:

Compound Name Structure Unique Features
5-Piperazin-1-yl-benzimidazol-2-oneStructureKnown for its antipsychotic properties
3-(Piperazin-1-yl)-1H-benzimidazolStructureExhibits selective sigma receptor binding
4-(Piperidin-1-yl)-1H-benzimidazoleStructureShows different pharmacological profiles due to piperidine substitution

The unique combination of structural elements in this compound contributes to its broad spectrum of biological activities compared to other benzimidazole derivatives.

Sigma Receptor Interaction

In a study examining the interaction of various benzimidazole derivatives with sigma receptors, this compound was found to exhibit high affinity for sigma receptors, indicating its potential use in treating conditions such as depression and anxiety disorders .

Anticancer Efficacy

Another study evaluated the anticancer properties of a series of benzimidazole derivatives, including this compound. The findings revealed that this compound could significantly inhibit tumor growth in xenograft models, demonstrating its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of 4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. For instance, it may act as an inhibitor of alpha1-adrenergic receptors, affecting various physiological processes .

Comparison with Similar Compounds

Key Observations :

  • Piperazine positioning: The 4-piperazin-1-yl group on benzimidazol-2-one (target compound) may favor interactions with flat binding pockets (e.g., kinase ATP sites), whereas 7-substituted pyrazino/pyrido-pyrimidinones (e.g., compounds) likely engage in π-stacking due to their planar cores .
  • Substituent effects : Methyl or hydroxyethyl groups on piperazine (e.g., 4-methylpiperazin-1-yl or 4-(2-hydroxyethyl)piperazin-1-yl) increase lipophilicity or solubility, respectively, impacting membrane permeability and metabolic clearance .

Benzimidazole/Triazole Hybrids

Compounds combining benzimidazole or triazole moieties with piperazine exhibit distinct pharmacological profiles:

Compound Name (Example from ) Core Structure Functional Groups Molecular Weight (g/mol) Potential Applications
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone-dioxolane Dichlorophenyl, triazole, piperazine ~700 (estimated) Antifungal/antimicrobial agents
This compound Benzimidazol-2-one Piperazine 218.26 Kinase inhibition, CNS targets

Key Observations :

  • Complexity vs.
  • Halogen effects : Dichlorophenyl groups in compounds enhance electrophilic reactivity and target binding but may increase toxicity risks compared to the unhalogenated benzimidazol-2-one core .

Research Findings and Implications

  • Synthetic accessibility : The target compound’s smaller size and fewer stereocenters (vs. ’s triazole-dioxolane derivatives) make it more amenable to large-scale synthesis .
  • SAR (Structure-Activity Relationship) trends : Piperazine substituents in compounds (e.g., 4-methyl or hydroxyethyl groups) demonstrate tunable pharmacokinetics, suggesting similar modifications could optimize the target compound’s drug-likeness .
  • Computational modeling: The benzimidazol-2-one core’s rigidity may reduce entropic penalties during protein binding compared to flexible analogues like piperazine-linked pyrimidinones .

Biological Activity

4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one is a compound belonging to the class of benzimidazole derivatives. It possesses a unique combination of structural elements that confer distinct biological activities, making it a subject of interest in medicinal chemistry. The compound's piperazine ring enhances its solubility and biological activity, positioning it as a potential candidate for various therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}

This compound features:

  • A piperazine ring , which is a six-membered heterocyclic amine.
  • A benzimidazole moiety , characterized by fused benzene and imidazole rings.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Properties
Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains. Its effectiveness is particularly notable against:

  • Staphylococcus aureus (MIC: 0.015 mg/mL)
  • Mycobacterium tuberculosis (MIC: 0.625 μg/mL) .

2. Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF cells, with IC50 values indicating significant cytotoxicity .

3. Sigma Receptor Modulation
this compound acts as a selective ligand for sigma receptors, which are implicated in neuroprotection and the modulation of neurotransmitter systems. This interaction suggests potential applications in treating psychiatric disorders and neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects involves binding to specific receptors and enzymes within the body. This binding can modulate various biochemical pathways, leading to therapeutic outcomes such as:

  • Inhibition of cancer cell proliferation.
  • Modulation of neurotransmitter release.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructureUnique Features
5-Piperazin-1-yl-benzimidazol-2-oneStructureKnown for its antipsychotic properties
3-(Piperazin-1-yl)-1H-benzimidazolStructureExhibits selective sigma receptor binding
4-(Piperidin-1-yl)-1H-benzimidazoleStructureContains a piperidine instead; different pharmacological profiles

Case Studies

Recent case studies have explored the efficacy of this compound in vivo:

Study on Anticancer Activity:
In a murine model, treatment with the compound resulted in significant tumor growth suppression compared to control groups. The study indicated that daily administration led to enhanced apoptosis rates in tumor cells .

Neuroprotective Effects:
Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. Results showed that it could significantly reduce neuronal death and improve cognitive function metrics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one, considering solvent selection and reaction conditions?

  • Methodological Answer : For piperazine-containing heterocycles, reactions often employ polar aprotic solvents (e.g., ethanol) under reflux (80°C) for extended durations (36 hours) to facilitate nucleophilic substitution. Piperazine derivatives typically require equimolar ratios of precursors and inert atmospheres to prevent side reactions. Post-synthesis, column chromatography with silica gel (ethyl acetate/methanol gradients) is recommended for purification .

Q. How can researchers ensure compound purity during synthesis, and what analytical techniques are validated for quality control?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is critical for purity assessment. Impurity profiling should reference pharmacopeial standards (e.g., EP or BP guidelines) for structural analogs, such as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, which use reverse-phase C18 columns and acetonitrile/water mobile phases . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) further confirm molecular integrity .

Q. What strategies resolve contradictory spectral data during structural elucidation?

  • Methodological Answer : Cross-validate NMR, MS, and infrared (IR) data. For example, in 3-(1-piperazinyl)-1,2-benzisothiazole, ¹H NMR peaks at δ 2.8–3.2 ppm confirm piperazine protons, while aromatic protons appear at δ 7.2–7.8 ppm. Discrepancies in coupling constants or unexpected multiplicities may indicate tautomerism or impurities, necessitating recrystallization or 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can polymorphic forms of this compound be characterized, and what impact do they have on pharmacological activity?

  • Methodological Answer : Polymorph screening via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identifies crystalline variants. For related compounds like 2-[4-(4-Chlorophenyl)piperazin-1-yl]propyl derivatives, Form I (melting point 215–217°C) showed higher bioavailability in preclinical models compared to amorphous forms. Solvent-drop grinding and thermal gravimetric analysis (TGA) optimize crystallization conditions .

Q. What methodologies identify degradation products under accelerated stability testing (e.g., heat, light, pH stress)?

  • Methodological Answer : Forced degradation studies (40°C/75% RH, UV light, acidic/alkaline hydrolysis) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) detect degradation pathways. Impurities such as 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7) are monitored using gradient elution (0.1% formic acid in water/acetonitrile) and QDa detectors. Stability-indicating methods must comply with ICH Q2(R1) guidelines .

Q. How are structure-activity relationships (SARs) evaluated for piperazine derivatives targeting specific receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and comparative SAR analysis of analogs like 4-[4-[4-[[(2S,4R)-2-(4-Chlorophenyl)-2-[[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl derivatives reveal critical interactions (e.g., hydrogen bonding with serotonin receptors). In vitro assays (e.g., radioligand binding) validate affinity, while pharmacokinetic studies in animal models assess bioavailability and metabolite profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.